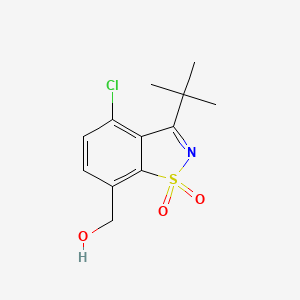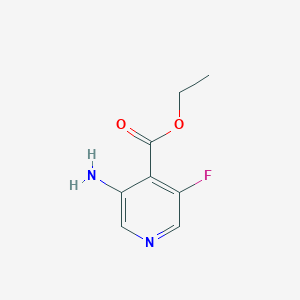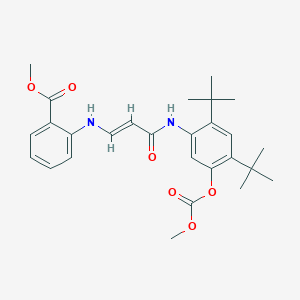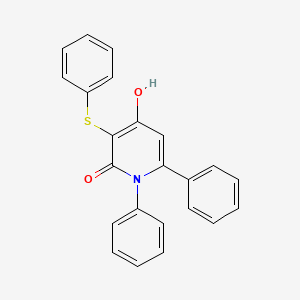
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a benzisothiazole ring with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,2-benzisothiazole followed by the introduction of the tert-butyl group and the methanol moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as chlorination, alkylation, and hydroxylation, with careful control of temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.
Industry
In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1,2-benzisothiazole: A related compound with a similar benzisothiazole ring but lacking the tert-butyl and methanol groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of biologically active molecules.
Uniqueness
(3-Tert-butyl-4-chloro-1,1-dioxido-1,2-benzisothiazol-7-yl)methanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure provides distinct reactivity patterns and interactions with biological targets, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H14ClNO3S |
|---|---|
Poids moléculaire |
287.76 g/mol |
Nom IUPAC |
(3-tert-butyl-4-chloro-1,1-dioxo-1,2-benzothiazol-7-yl)methanol |
InChI |
InChI=1S/C12H14ClNO3S/c1-12(2,3)11-9-8(13)5-4-7(6-15)10(9)18(16,17)14-11/h4-5,15H,6H2,1-3H3 |
Clé InChI |
KKHIPVPQRDIEPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NS(=O)(=O)C2=C(C=CC(=C21)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13364405.png)

![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)

![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
![N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13364439.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364476.png)
![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)


![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)
